(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
This compound features a 1,4-thiazepane ring (a 7-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a thiophene moiety. The methanone group bridges this thiazepane ring to a 1,3,5-trimethyl-1H-pyrazole ring. Key structural attributes include:
- Thiophene: Enhances aromaticity and electron-rich character.
- Trimethylpyrazole: Introduces steric bulk and modulates electronic properties via methyl groups.
Properties
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-11-15(12(2)18(3)17-11)16(20)19-7-6-14(22-10-8-19)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIKNYBKOLNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiol and an amine, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine, followed by methylation to introduce the trimethyl groups.
Final Coupling: The final step involves coupling the thiazepane-thiophene intermediate with the pyrazole derivative, often using a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyrazole rings.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
**(7-(thiophen-2-yl
Biological Activity
The compound (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex heterocyclic structure that combines the thiophene and thiazepane rings with a pyrazole moiety. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 272.36 g/mol. The structural characteristics include:
- Thiophene Ring : Known for its electron-rich properties, enhancing interactions with biological targets.
- Thiazepane Ring : Provides rigidity and may influence binding affinity to various receptors.
- Pyrazole Moiety : Associated with a range of biological activities, including anti-inflammatory and antimicrobial effects.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The thiophene and thiazepane components can facilitate binding to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific biological context.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone. For instance:
- Screening Against Bacteria : Compounds featuring similar structures were tested against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Results indicated significant zones of inhibition, suggesting effective antimicrobial properties .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | P. mirabilis | 15 |
Anti-inflammatory Activity
The pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .
Case Studies
-
Synthesis and Evaluation :
A study synthesized various derivatives of thiazepane-pyrazole compounds, including our compound of interest. These derivatives were evaluated for their antimicrobial and anti-inflammatory activities, showing promising results against multiple bacterial strains . -
Structure–Activity Relationship (SAR) :
Investigations into the SAR of similar compounds revealed that modifications in the thiophene or pyrazole moieties significantly impacted biological activity. For instance, substitutions at specific positions on the pyrazole ring enhanced antimicrobial efficacy against A. niger .
Comparison with Similar Compounds
Research Implications
- Electronic Properties : The thiophene and pyrazole moieties in the target compound likely enhance π-π stacking and hydrogen-bonding capabilities, similar to Compound 7b .
- Conformational Flexibility: The 1,4-thiazepane ring may improve solubility compared to rigid thienothiophene systems (e.g., Compound 10) .
- Synthetic Challenges : Thiazepane synthesis may require specialized ring-closing methodologies, unlike straightforward thiadiazole formations () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis is typically required. For the thiazepane core, cyclization of precursors like 2-aminobenzenethiols with hetero chalcones under piperidine-mediated conditions is effective . Solvent polarity (e.g., ethanol) and temperature (reflux) are critical for regioselectivity and yield . The pyrazole moiety can be synthesized via condensation of hydrazines with β-keto esters, followed by methylation . Purification via HPLC or recrystallization ensures >95% purity .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : and NMR confirm substituent positions (e.g., thiophen-2-yl vs. 3-yl) and methyl groups on the pyrazole. Aromatic protons in the pyrazole ring appear as singlets due to symmetry .
- IR : Stretching frequencies for C=O (~1650–1700 cm) and C-S (~650 cm) validate the methanone and thiazepane groups .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., CHNOS) .
Q. What preliminary biological activities are associated with this compound?
- Methodology : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. Thiazepane derivatives often show antimicrobial and anti-inflammatory activity, while trimethylpyrazole enhances metabolic stability . Dose-response curves (IC) and selectivity indices are prioritized .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of thiazepane ring formation during synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiophene α-position, while ethanol stabilizes intermediates, reducing side reactions. Kinetic studies at varying temperatures (25–80°C) reveal activation energies for competing pathways . Computational modeling (DFT) predicts transition states to guide optimization .
Q. What mechanistic insights explain contradictory data on this compound’s activity across different cell lines?
- Methodology :
- SAR Studies : Modify substituents (e.g., replace thiophen-2-yl with furan-2-yl) to assess impact on binding. Fluorinated analogs (e.g., 4-fluorophenyl) enhance membrane permeability .
- Proteomics : Use SILAC labeling to identify off-target interactions in resistant cell lines .
- Metabolic Profiling : LC-MS/MS detects phase I/II metabolites, revealing stability issues in certain cell types .
Q. How can computational methods predict binding modes of this compound to cytochrome P450 isoforms?
- Methodology :
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB 3UAO) to map interactions between the thiazepane ring and heme iron.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Key residues (e.g., Phe87, Leu244) may mediate selectivity .
- Free Energy Calculations : MM-PBSA quantifies binding affinities for mutant isoforms .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
